N-(1-Methoxyisoquinolin-3-yl)acetamide
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Overview
Description
N-(1-Methoxyisoquinolin-3-yl)acetamide is a chemical compound with the molecular formula C12H13NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxyisoquinolin-3-yl)acetamide typically involves the reaction of 1-methoxyisoquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Reaction with Acetic Anhydride:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxyisoquinolin-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: Reduced isoquinoline derivatives
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
N-(1-Methoxyisoquinolin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Methoxyisoquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(1-Methoxyisoquinolin-3-yl)acetamide: Unique due to its methoxy group at the 1-position.
N-(1-Hydroxyisoquinolin-3-yl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(1-Aminoisoquinolin-3-yl)acetamide: Contains an amino group at the 1-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and stability compared to other similar compounds.
Properties
CAS No. |
110128-57-9 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-(1-methoxyisoquinolin-3-yl)acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)13-11-7-9-5-3-4-6-10(9)12(14-11)16-2/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
WJHGZLKSSTXMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C(=N1)OC |
Origin of Product |
United States |
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